

Apararenone (MT-3995): A Technical Whitepaper

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Compound of Interest

Compound Name: Apararenone

Cat. No.: B1665126

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Audience: Researchers, scientists, and drug development professionals.

Abstract: **Apararenone** (MT-3995) is a novel, potent, and highly selective non-steroidal mineralocorticoid receptor (MR) antagonist.^{[1][2][3]} Developed by Mitsubishi Tanabe Pharma, it represents a significant advancement in the treatment of conditions linked to MR overactivation, such as diabetic nephropathy and non-alcoholic steatohepatitis (NASH).^{[4][5]} Unlike steroidal MR antagonists, **Apararenone**'s unique chemical structure offers high selectivity, potentially mitigating the side effects associated with older generations of MRAs. This document provides an in-depth technical overview of **Apararenone**, covering its chemical properties, mechanism of action, pharmacological profile, and key experimental data from preclinical and clinical studies.

Core Chemical Structure and Properties

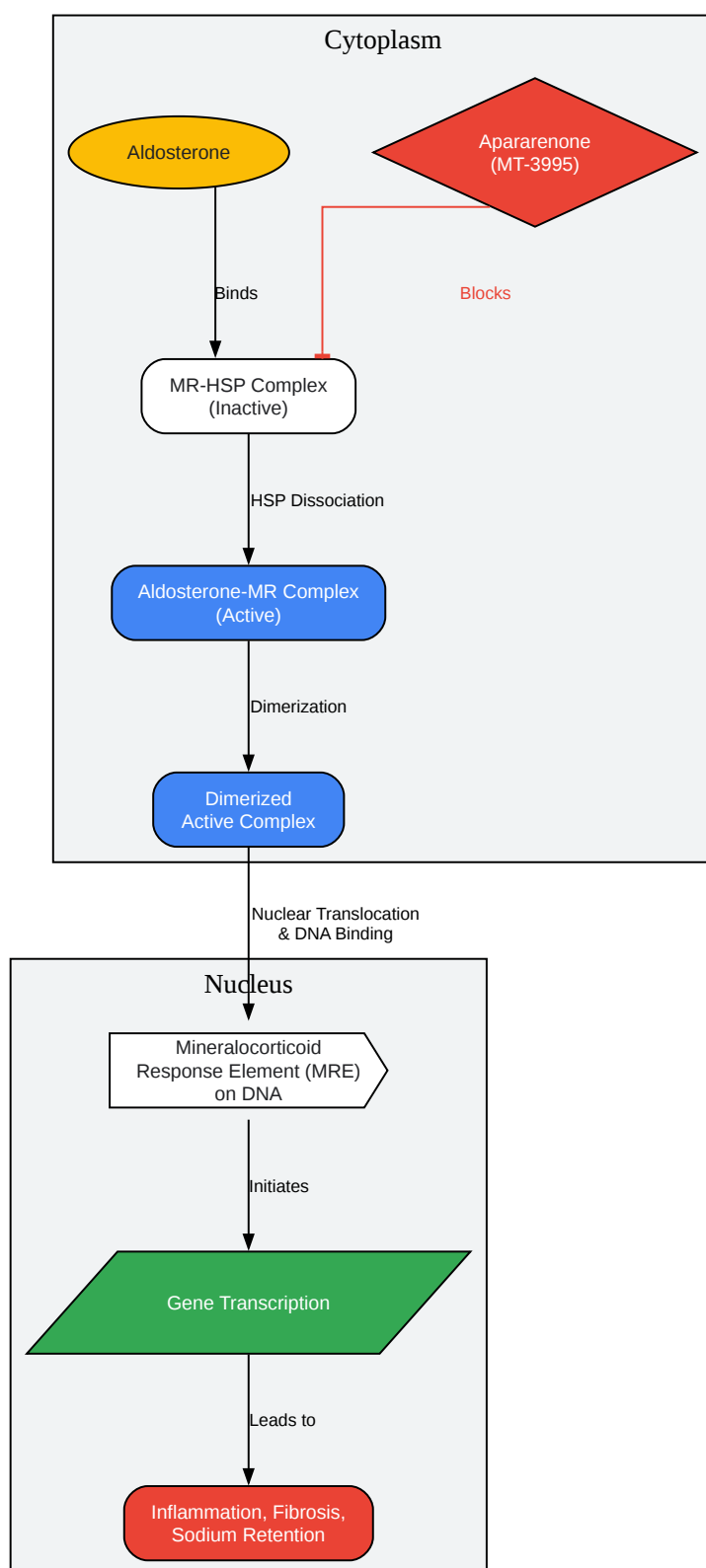
Apararenone is a 1,4-benzoxazin-3-one derivative.^{[2][3]} Its non-steroidal nature is a key design feature to improve selectivity and reduce the hormonal side effects observed with steroidal MRAs like spironolactone and eplerenone.

Identifier	Value
IUPAC Name	N-[4-(4-fluorophenyl)-2,2-dimethyl-3-oxo-1,4-benzoxazin-7-yl]methanesulfonamide[5][6]
Synonyms	MT-3995, MT3995[1][7]
CAS Number	945966-46-1[5][8]
Molecular Formula	C ₁₇ H ₁₇ FN ₂ O ₄ S[5][8][9]
Molecular Weight	364.39 g/mol [5][6][8]
SMILES	<chem>CC1(C(=O)N(C2=C(O1)C=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F)C</chem> [5][6]
InChIKey	AZNHWXAFPBYFGH-UHFFFAOYSA-N[6][7][9]

Mechanism of Action: Mineralocorticoid Receptor Antagonism

Overactivation of the mineralocorticoid receptor by its ligand, aldosterone, is a key driver in the pathophysiology of various cardiovascular and renal diseases.[2][3] This activation leads to the transcription of genes that promote sodium and water retention, inflammation, and fibrosis.

Apararenone functions as a competitive antagonist at the MR. By binding to the receptor, it prevents the conformational changes required for aldosterone to bind and activate it. This blockade inhibits the downstream signaling cascade, thereby mitigating the pathological effects of MR overactivation.



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Caption: Mineralocorticoid Receptor (MR) Signaling and **Apararenone**'s Point of Intervention.

Pharmacological Profile

Potency and Selectivity

Apararenone is a potent MR antagonist with high selectivity over other steroid hormone receptors. This is a critical feature that distinguishes it from first-generation (spironolactone) and second-generation (eplerenone) steroidal MRAs, which can cause anti-androgenic or progestogenic side effects.

Receptor	Parameter	Value
Mineralocorticoid Receptor (human)	K _i	0.104 μM[9]
Glucocorticoid Receptor	IC ₅₀	>100 μM[9]
Androgen Receptor	IC ₅₀	>100 μM[9]
Progesterone Receptor	IC ₅₀	>100 μM[9]
Estrogen Receptor α (ERα)	IC ₅₀	>100 μM[9]
Estrogen Receptor β (ERβ)	IC ₅₀	>100 μM[9]

Pharmacokinetics in Healthy Volunteers

Phase 1 studies in healthy volunteers established the pharmacokinetic profile of **Apararenone**. The drug exhibits a long half-life, supporting once-daily dosing.[10]

Parameter (Single Dose)	Dose Range	Observation
Dose Proportionality	3.75 - 40 mg	Approximately dose-proportional increase in PK parameters.[10]
Dose Proportionality	> 40 mg	Less than dose-proportional increase observed.[10]
Effect of Food, Sex, Age, Race	N/A	No apparent effect on pharmacokinetics.[10]
Half-life	N/A	Long half-life observed for Apararenone and its principal metabolite.[10]
Metabolite Exposure	N/A	Exposure of the principal metabolite was lower than that of the parent drug.[10]

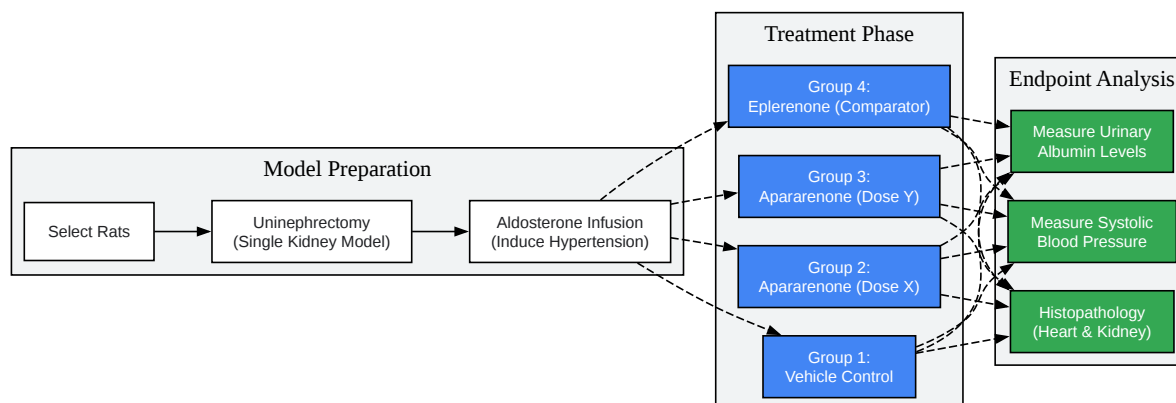
Key Experimental Data and Protocols

Preclinical Efficacy

The efficacy of **Apararenone** was demonstrated in a rat model of renal hypertension, which simulates primary aldosteronism.

Experimental Protocol: Rat Model of Renal Hypertension

- Animal Model: Uninephrectomized (single kidney) rats.
- Induction of Hypertension: Continuous infusion of aldosterone.
- Treatment Groups: Vehicle control, **Apararenone** (e.g., 3 or 10 mg/kg per day), Eplerenone (comparator).[2][9]
- Parameters Measured: Systolic blood pressure, urinary albumin levels, histological analysis of heart and kidney tissue for necrosis, fibrosis, and damage.[9]



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Caption: Workflow for Preclinical Evaluation in a Rat Model of Renal Hypertension.

Summary of Preclinical Findings **Apararenone** demonstrated potent organ-protective and antihypertensive effects, proving more potent than eplerenone in this model.[2][3] It effectively inhibited aldosterone-induced increases in blood pressure and urinary albumin, and reduced myocardial necrosis, cardiac arterial degeneration, and renal tubule damage.[9]

Clinical Efficacy

Phase 2 Study in Patients with Diabetic Nephropathy (NCT02517320) This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Apararenone** in patients with type 2 diabetes and stage 2 diabetic nephropathy.[11][12]

Experimental Protocol:

- Patient Population: 293 patients with type 2 diabetes and a urine albumin-to-creatinine ratio (UACR) between 50 and 300 mg/g Cr.[11][13]
- Treatment Arms: Patients were randomized to receive placebo or **Apararenone** (2.5 mg, 5 mg, or 10 mg) once daily for 24 weeks.[11][12]

- Primary Endpoint: Percent change from baseline in UACR at week 24.[\[11\]](#)[\[13\]](#)
- Safety Parameters: Changes in estimated glomerular filtration rate (eGFR) and serum potassium.[\[11\]](#)[\[12\]](#)

Key Efficacy Results (at 24 Weeks)

Treatment Group	Mean UACR Reduction from Baseline (%)	p-value vs. Placebo
Placebo	+13.7%	N/A
Apararenone 2.5 mg	-37.1%	<0.001
Apararenone 5 mg	-49.2%	<0.001
Apararenone 10 mg	-53.5%	<0.001
(Data derived from reported mean UACR values at week 24 relative to baseline) [11] [12]		

Phase 2 Study in Patients with NASH (NCT02923154) A multicenter, randomized, double-blind, placebo-controlled phase II study assessed the efficacy and safety of **Apararenone** 10 mg/day for 72 weeks in patients with NASH.[\[14\]](#)[\[15\]](#)

Key Efficacy Results (at 24 Weeks)

Parameter	Placebo Group	Apararenone 10 mg Group	p-value
Percent Change in ALT	-3.0%	-13.7%	0.308
(ALT: Alanine Aminotransferase) [14]			

While the primary endpoint for ALT reduction at 24 weeks was not statistically significant, the **Apararenone** group showed greater reductions from baseline in multiple fibrosis markers (e.g.,

type IV collagen 7S, procollagen-3 N-terminal peptide) and noninvasive fibrosis test scores at all time points compared to placebo.[14] Pathological findings also suggested anti-inflammatory and antifibrotic effects.[14]

Safety and Tolerability

Across clinical trials, **Apararenone** has been generally safe and well-tolerated.[11][14] The most anticipated side effect of MR antagonism is hyperkalemia (elevated serum potassium). In studies, serum potassium levels tended to increase but were not considered clinically significant and decreased after treatment cessation.[11][14] The incidence of adverse drug reactions did not show a clear dose-dependent increase in the diabetic nephropathy trial.[11][12]

Conclusion

Apararenone (MT-3995) is a promising non-steroidal mineralocorticoid receptor antagonist with a strong profile of potency, high selectivity, and a long half-life suitable for once-daily administration. Preclinical studies have confirmed its robust organ-protective effects. Phase 2 clinical trials have demonstrated significant efficacy in reducing albuminuria in patients with diabetic nephropathy and have shown potential anti-inflammatory and antifibrotic effects in NASH. Its favorable safety profile, particularly the low incidence of clinically significant hyperkalemia, positions **Apararenone** as a valuable potential therapy for a range of cardiorenal and metabolic diseases driven by MR overactivation.

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